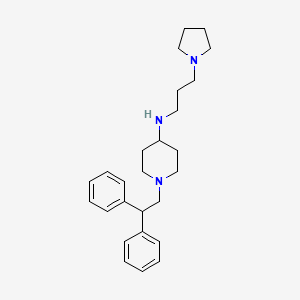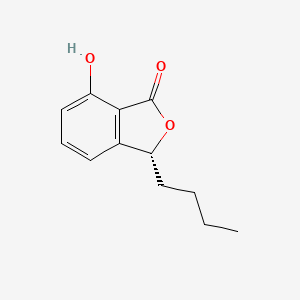
(3R)-3-Butyl-7-hydroxy-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one is a chiral organic compound belonging to the class of benzofurans. This compound is characterized by its unique structure, which includes a butyl group at the third position and a hydroxy group at the seventh position on the benzofuran ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one can be achieved through several synthetic routes. One common method involves the asymmetric synthesis starting from trans-2-hexen-1-al and nitromethane. The stereocenter is generated using an organocatalytic method, which is both economical and industrially scalable . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure high yield and optical purity.
Industrial Production Methods: Industrial production of ®-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one often employs large-scale asymmetric synthesis techniques. These methods are designed to be cost-effective and environmentally friendly, utilizing readily available raw materials and minimizing waste. The process may involve multiple steps, including alkylation, reduction, cyano hydrolysis, and esterification .
Analyse Des Réactions Chimiques
Types of Reactions: ®-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
®-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Mécanisme D'action
The mechanism by which ®-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one exerts its effects involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The butyl group may enhance the compound’s hydrophobic interactions, facilitating its passage through biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
®-4-n-Propyl-dihydrofuran-2(3H)-one: This compound shares a similar furan ring structure but differs in the position and type of substituents.
5-alkyl-3H-furan-2-ones: These compounds have similar core structures but vary in the alkyl group attached to the furan ring.
N-aryl-5-R-3H-pyrrol-2-ones: These compounds have a pyrrole ring instead of a furan ring, with similar substituent patterns.
Uniqueness: ®-3-Butyl-7-hydroxyisobenzofuran-1(3H)-one is unique due to its specific combination of a butyl group and a hydroxy group on the benzofuran ring. This unique structure imparts distinct chemical properties and biological activities, making it valuable for various applications.
Propriétés
Numéro CAS |
649763-01-9 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
(3R)-3-butyl-7-hydroxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14O3/c1-2-3-7-10-8-5-4-6-9(13)11(8)12(14)15-10/h4-6,10,13H,2-3,7H2,1H3/t10-/m1/s1 |
Clé InChI |
UWGOKYNWVHSOJQ-SNVBAGLBSA-N |
SMILES isomérique |
CCCC[C@@H]1C2=C(C(=CC=C2)O)C(=O)O1 |
SMILES canonique |
CCCCC1C2=C(C(=CC=C2)O)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[D-tryptophanato(O,N)]copper(II)](/img/structure/B12891636.png)

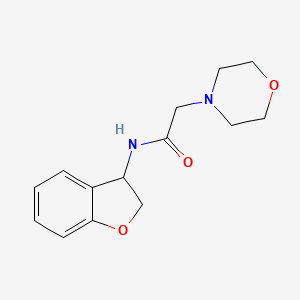
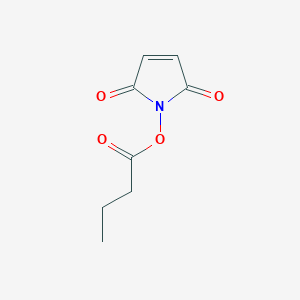
![(6-Fluoro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12891667.png)
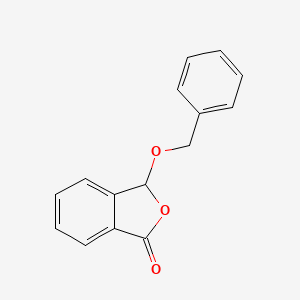
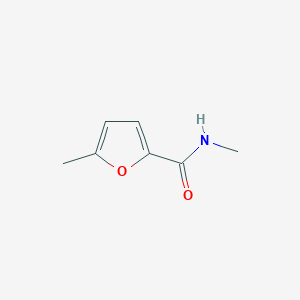
![1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12891689.png)
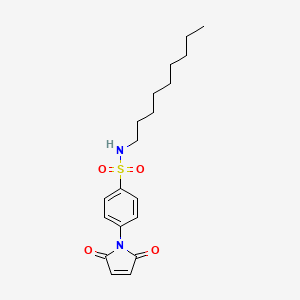
![2,6-Dimethoxy-N-[3-(3-methylheptan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12891698.png)


![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12891723.png)
